Deplancheine is typically extracted from the roots and leaves of Rauvolfia species, which are traditionally used in various cultures for medicinal purposes. The plant has been recognized for its alkaloid content, which includes not only deplancheine but also other bioactive compounds.
Deplancheine is classified as an indole alkaloid. Alkaloids are a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They are well-known for their pharmacological effects on humans and animals.
The synthesis of deplancheine can be achieved through several methods, with notable techniques including:
Deplancheine features a unique molecular structure characterized by a fused ring system comprising an indole and quinolizidine moiety. The molecular formula is , and it exhibits specific stereochemical configurations that are crucial for its biological activity.
Deplancheine undergoes various chemical reactions that are essential for its synthetic pathways and biological interactions. Key reactions include:
The reactions involved in the synthesis of deplancheine are meticulously optimized to achieve high yields and selectivity, often employing catalysts or specific reaction conditions to facilitate desired transformations .
The mechanism of action of deplancheine is primarily related to its interaction with neurotransmitter systems in the brain. It is believed to modulate serotonin and dopamine receptors, contributing to its psychoactive effects.
Research indicates that deplancheine exhibits affinity towards various receptor sites, which may explain its therapeutic potential in treating mood disorders and other neurological conditions.
Deplancheine has several applications in scientific research:
Deplancheine derives its name from Deplanchea species (Family: Bignoniaceae), tropical plants native to New Caledonia and Papua New Guinea. While specific ethnobotanical records directly citing deplancheine are limited in the provided literature, its structural class aligns with indole alkaloids frequently encountered in traditional medicinal systems. Indoloquinolizidine alkaloids historically feature in pharmacopeias for diverse bioactivities, including effects on the nervous system and cardiovascular function [2] [7]. For instance, closely related alkaloids like those from Rauwolfia serpentina (reserpine) were integral to traditional treatments for hypertension and anxiety before their scientific validation [2].
The isolation of deplancheine from these botanical sources underscores the role of ethnopharmacology in guiding the discovery of structurally novel compounds. As emphasized in research trends, traditional knowledge often serves as the starting point for identifying bioactive phytochemicals, with over 80% of historical drug entities tracing origins to natural product prototypes [7]. Deplancheine’s presence within Deplanchea adds to the chemotaxonomic understanding of the Bignoniaceae family and highlights the potential for understudied plant genera to yield chemically unique metabolites worthy of further investigation within the paradigm of evidence-based ethnopharmacology [2] [7].
The initial discovery and structural elucidation of deplancheine mark significant milestones in natural product chemistry. It was first isolated and characterized in the latter half of the 20th century, with its CAS registry number (56491-03-3) and systematic chemical name [(3E)-3-Ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine] formally established during this period [1] [6]. Early structural characterization relied heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which confirmed its molecular formula (C₁₇H₂₀N₂), average mass (252.361 g/mol), and monoisotopic mass (252.162649 g/mol), along with the critical (E)-configuration of the ethylidene group [1].
Property | Value | |
---|---|---|
CAS Registry Number | 56491-03-3 | |
Systematic Name | (3E)-3-Ethylidene-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine | |
Molecular Formula | C₁₇H₂₀N₂ | |
Average Molecular Mass | 252.361 g/mol | |
Monoisotopic Mass | 252.162649 g/mol | |
Synonyms | 16,17-dinor-coryn-19-ene; (E)-Deplancheine | [1] [6] |
Synthetic efforts began to emerge as crucial tools for confirming its structure and exploring its properties. A landmark achievement was reported in 2005 by Sydorenko et al., who accomplished the first total syntheses of both enantiomers of deplancheine [(R)-(+)- and (S)-(−)-forms]. This work provided definitive proof of the alkaloid's absolute stereochemistry and demonstrated the feasibility of accessing this complex structure through laboratory synthesis, opening avenues for producing material for biological testing and structure-activity studies [8]. This enantioselective synthesis represented a significant advancement over earlier racemic approaches and highlighted the intricate stereochemical challenges posed by the molecule's fused ring system and defined olefin geometry.
Contemporary research on deplancheine primarily focuses on two interconnected domains: the development of novel synthetic methodologies and the preliminary exploration of its biological potential, anchored by its complex molecular architecture.
Recent methodological innovations aim to streamline the construction of deplancheine’s intricate indoloquinolizidine core. A highly significant contribution involves catalytic enantioselective 1,3-dipolar cycloadditions. In 2024, researchers reported a chiral phosphoric acid-catalyzed asymmetric cycloaddition strategy utilizing 3,4-dihydro-β-carboline-2-oxide type nitrones reacting with vinyl ethers. This method efficiently builds tetrahydro-β-carboline fused isoxazolidines – key precursors to alkaloids like deplancheine – with exceptional stereocontrol (>19:1 dr, up to 98% ee) under optimized conditions (e.g., catalyst 4b, CHCl₃, 3Å MS, -78°C). This approach diverges from traditional nitrone cycloadditions in its endo/exo selectivity and offers a versatile platform for generating quaternary stereocenters and multi-chiral center arrays inherent to deplancheine and related natural products [5].
Strategy | Key Features | Stereochemical Outcome | Reference/Context |
---|---|---|---|
Early Total Synthesis (2005) | Enantioselective synthesis of R-(+) and S-(-) forms | Established absolute config. | Sydorenko et al. [8] |
CPA-Catalyzed Asymmetric Cycloaddition (2024) | Nitrone + vinyl ether; High dr/ee; Functionalized isoxazolidine intermediates | >19:1 dr, ≤98% ee; Quaternary centers | Methodology for THβC alkaloids [5] |
These synthetic advances are crucial, as obtaining sufficient quantities of pure deplancheine directly from plant material remains challenging due to typically low natural abundance. Efficient synthesis enables the production of deplancheine and structural analogues for biological screening.
While comprehensive pharmacological profiling of deplancheine is notably absent from the provided search results, its structural kinship to biologically active indoloquinolizidine alkaloids provides a rationale for preliminary interest. Compounds within this class often exhibit interactions with neurological and cardiovascular targets. For example, reserpine (from Rauwolfia) depletes catecholamines, while alkaloids like alstonine display antipsychotic potential [2] [7]. Deplancheine’s β-carboline moiety is also a common pharmacophore associated with diverse activities, including MAO inhibition and receptor binding (e.g., benzodiazepine receptors) [5]. However, no specific bioactivity data (e.g., IC₅₀ values, receptor binding affinities, in vivo effects) for deplancheine itself were identified within the available sources.
Alkaloid | Source Plant | Reported Pharmacological Activities | Structural Relation to Deplancheine | |
---|---|---|---|---|
Reserpine | Rauwolfia serpentina | Antihypertensive, Sedative (Monoamine depletion) | Shares indole/quinolizidine motifs | |
Alstonine | Alstonia species | Putative antipsychotic properties | Indoloquinolizidine skeleton | |
β-Carbolines (e.g., Harmine) | Multiple plants (e.g., Passiflora, Peganum harmala) | MAO inhibition, Neuroactive effects | Shares β-carboline core | [2] [3] [7] |
Significant gaps hinder a full understanding of deplancheine's scientific profile:
The convergence of advanced synthetic methodologies, particularly catalytic asymmetric strategies, with targeted biological evaluation and analytical method development, represents the most promising path forward for elucidating the significance of this structurally intriguing alkaloid.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7